Tert-butyl N-(1-amino-2-cyclobutylpropan-2-yl)carbamate

Description

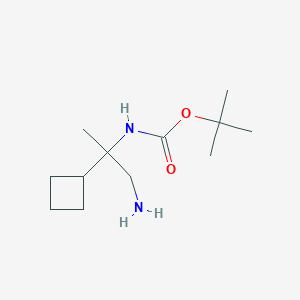

Tert-butyl N-(1-amino-2-cyclobutylpropan-2-yl)carbamate is a carbamate-protected amine compound featuring a cyclobutyl substituent. Its molecular formula is C₁₁H₂₄N₂O₂, with a molecular weight of 216.33 g/mol . The structure comprises a tert-butyl carbamate group attached to a propan-2-yl backbone substituted with an amino group and a cyclobutyl ring. This compound is utilized as a versatile building block in organic synthesis, particularly in pharmaceutical research, where its carbamate group serves as a protective moiety for amines during multi-step reactions.

The cyclobutyl ring introduces steric strain due to its four-membered structure, which may enhance reactivity compared to larger cycloalkyl derivatives. This strain, combined with the steric bulk of the tert-butyl group, influences the compound’s solubility, crystallinity, and stability under various reaction conditions.

Properties

IUPAC Name |

tert-butyl N-(1-amino-2-cyclobutylpropan-2-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-12(4,8-13)9-6-5-7-9/h9H,5-8,13H2,1-4H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBIBQBHUPJWLDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C)(CN)C1CCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(1-amino-2-cyclobutylpropan-2-yl)carbamate typically involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide. This reaction leads to the formation of an acyl azide intermediate, which undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate. The isocyanate derivative formed is then trapped to give the final carbamate product .

Industrial Production Methods

In industrial settings, the production of tert-butyl carbamates often involves the use of di-tert-butyl dicarbonate (Boc2O) as a reagent. This method is favored due to its efficiency and the high yields obtained at relatively low temperatures .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(1-amino-2-cyclobutylpropan-2-yl)carbamate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the carbamate into amines or other reduced forms.

Substitution: The amino group in the compound can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions typically involve reagents like alkyl halides and acid chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Pharmaceutical Development

Tert-butyl N-(1-amino-2-cyclobutylpropan-2-yl)carbamate is primarily investigated for its role as a pharmacophore in drug design. Its structure allows for interactions with biological targets, making it a candidate for developing new therapeutic agents.

Case Study: Kinase Inhibition

Research has indicated that compounds with similar structures exhibit inhibitory activity against various kinases involved in disease processes, such as cancer and inflammation. The unique cyclobutyl structure may enhance binding affinity to specific kinase targets, leading to the development of novel anticancer therapies .

Synthetic Intermediate

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its reactivity can be leveraged to create derivatives that may possess enhanced biological activity or novel properties.

Example Reaction Pathways

The synthesis of this compound can involve:

- Reaction with isocyanates to form carbamates.

- Coupling reactions with other amino acids or amines to produce biologically relevant compounds.

Biological Studies

The compound's interaction with biological systems has been explored, particularly its potential antimicrobial properties. Similar compounds have shown activity against various pathogens, suggesting that this compound could be evaluated for similar effects.

Antimicrobial Activity

Preliminary studies indicate that derivatives of this compound may inhibit the growth of antibiotic-resistant bacteria, positioning it as a candidate for further research in antimicrobial drug development .

Mechanism of Action

The mechanism of action of tert-butyl N-(1-amino-2-cyclobutylpropan-2-yl)carbamate involves its ability to act as a protecting group for amines. The tert-butyl group provides steric hindrance, which prevents unwanted reactions at the amino site. This protection is typically removed under acidic conditions, releasing the free amine for further reactions .

Comparison with Similar Compounds

Table 1: Comparison of Structural and Physicochemical Properties

Research Findings

- Synthetic Methods : The target compound and its analogs are typically synthesized via nucleophilic substitution or reductive amination. For example, tert-butyl N-(1-cyclopropyl-3-oxopropan-2-yl)carbamate (CAS 137076-22-3) is prepared via ketone protection strategies .

- Pharmaceutical Relevance: Piperidine and bicyclic carbamates (e.g., CAS 880545-32-4 ) are frequently used in kinase inhibitor development, whereas amino-substituted derivatives like the target compound are intermediates in peptidomimetic synthesis .

Biological Activity

Tert-butyl N-(1-amino-2-cyclobutylpropan-2-yl)carbamate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing data from various studies and sources to provide a comprehensive overview.

- Chemical Name : this compound

- Molecular Formula : C12H24N2O2

- Molecular Weight : 228.33 g/mol

- CAS Number : 1781472-86-3

These properties indicate that the compound contains a tert-butyl group, which is known for enhancing lipophilicity and metabolic stability in various biological contexts.

Research indicates that compounds like this compound may act as inhibitors of specific protein kinases, which are crucial in many signaling pathways associated with diseases such as cancer and autoimmune disorders. The inhibition of kinases can lead to decreased cell proliferation and survival in malignant cells, making these compounds potential therapeutic agents in oncology and immunology .

Case Studies

- Antifungal Activity : A study compared the antifungal properties of tert-butyl derivatives against strains of Trichophyton mentagrophytes and Trichophyton rubrum. The original compound exhibited moderate antifungal activity, with an IC50 value indicating effective inhibition of fungal growth. Analogous compounds with variations in substituents showed differing levels of activity, suggesting structure-activity relationships that warrant further investigation .

- Kinase Inhibition : In a focused study on kinase inhibitors, this compound was shown to inhibit several kinases involved in cell signaling pathways. This inhibition was quantified using biochemical assays, revealing significant effects on cell cycle progression and apoptosis in treated cancer cell lines .

Comparative Biological Activity Table

| Compound Name | Biological Activity | IC50 (μM) | Notes |

|---|---|---|---|

| This compound | Antifungal | 31 | Moderate effectiveness against fungal strains |

| CF3-Cyclobutane analogue | Antifungal | 102 | Lower efficacy compared to parent compound |

| Buclizine (reference compound) | Antihistamine | 31 | Moderate effectiveness; used for comparison |

Synthesis and Stability

The synthesis of this compound involves several steps, including the use of specific reagents that enhance yield and purity. The stability of the compound has been assessed under various conditions, indicating that modifications to the tert-butyl group can influence both metabolic stability and biological activity. For instance, replacing the tert-butyl group with other moieties like CF3-cyclobutane showed varied effects on lipophilicity and metabolic stability .

Q & A

Q. What is the role of the tert-butyl carbamate group in this compound’s stability and reactivity?

The tert-butyl carbamate (Boc) group acts as a protective moiety for the primary amine, preventing unwanted side reactions (e.g., oxidation or nucleophilic attacks) during synthetic steps. Its steric bulk enhances stability under basic conditions but requires acidic deprotection (e.g., trifluoroacetic acid) for removal. This protection strategy is critical in peptide synthesis and multi-step organic reactions to ensure regioselectivity .

Q. How can the purity of this compound be validated after synthesis?

Analytical techniques such as HPLC (for separation efficiency), NMR (to confirm structural integrity via proton/carbon shifts), and mass spectrometry (for molecular weight verification) are essential. Purity thresholds (>95%) should align with pharmacopeial standards for preclinical studies. Cross-referencing retention times or spectral data with literature values ensures reliability .

Q. What are the recommended storage conditions to maintain stability?

Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., nitrogen) to prevent hydrolysis of the carbamate group or amine oxidation. Avoid prolonged exposure to moisture or acidic/basic vapors, as these accelerate degradation .

Advanced Research Questions

Q. How do steric effects from the cyclobutyl group influence nucleophilic substitution reactions?

The cyclobutyl ring introduces significant steric hindrance, which can slow reaction kinetics in SN2 mechanisms. Computational modeling (e.g., DFT calculations) or kinetic studies are recommended to assess transition-state geometries. Adjustments such as using polar aprotic solvents (DMF, DMSO) or elevated temperatures may mitigate steric limitations .

Q. What strategies resolve contradictions in reaction yields reported across different synthetic routes?

Contradictions often arise from variations in catalysts, solvent systems, or purification methods. For example:

Q. How can this compound’s bioactivity be evaluated against structurally similar carbamates?

- In vitro assays : Measure binding affinity to target enzymes (e.g., kinases) using fluorescence polarization or SPR.

- Metabolic stability : Assess hepatic clearance in microsomal preparations.

- SAR studies : Compare with analogs (e.g., tert-butyl N-(3-cyanocyclobutyl)carbamate) to identify critical functional groups. Contradictions in activity may arise from stereoelectronic effects or metabolic pathways .

Q. What computational tools predict the compound’s behavior in complex reaction systems?

Quantum mechanical software (Gaussian, ORCA) models reaction pathways, while molecular dynamics simulations (AMBER, GROMACS) assess conformational flexibility. Machine learning platforms (e.g., ICReDD’s reaction design tools) integrate experimental data to predict optimal conditions, reducing trial-and-error approaches .

Methodological Considerations

Q. How to design a multi-step synthesis protocol incorporating this compound?

- Step 1 : Introduce the Boc group under Schotten-Baumann conditions.

- Step 2 : Functionalize the cyclobutyl-propan-2-yl backbone via Grignard addition.

- Step 3 : Deprotect the amine using HCl/dioxane. Validate each step with TLC or LC-MS to detect byproducts. Contingency plans (e.g., alternative protecting groups) are critical if intermediates prove unstable .

Q. What safety protocols are mandatory when handling this compound?

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Engineering controls : Fume hood for powder handling.

- Spill management : Absorb with vermiculite, neutralize with sodium bicarbonate. Toxicity data gaps require assuming acute toxicity (LD50 > 500 mg/kg) until validated .

Contradiction Analysis Framework

- Data Source Comparison : Cross-check NMR shifts or melting points against PubChem or Reaxys entries.

- Statistical Validation : Use Student’s t-test for reproducibility across batches.

- Root-Cause Identification : Trace discrepancies to impurities (e.g., residual solvents in HPLC) or instrumentation calibration errors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.